Meluadrine

描述

美露丁是一种具有解痉活性的β-肾上腺素受体激动剂。 它与子宫肌层平滑肌的β2-肾上腺素受体结合并激活,从而激活腺苷酸环化酶,这是一种催化三磷酸腺苷转化为环状3',5'-单磷酸腺苷的酶 。 该化合物是β2-肾上腺素受体的强效激动剂,是妥洛特罗的代谢产物之一 .

准备方法

美露丁可以通过多种合成路线合成。其中一种方法涉及美露丁酒石酸盐在水溶液中的外消旋化。在外消旋化动力学研究中,采用高效液相色谱法在不同的温度(40、60 和 80°C)下,在 pH 值为 1.2 到 12 的范围内进行研究。 通过测量美露丁残留的 ®-对映异构体和形成的 (S)-对映异构体来跟踪外消旋化过程 。 工业生产方法通常包括合成美露丁酒石酸盐,然后对其进行纯化和加工,用于各种应用 .

化学反应分析

美露丁会发生多种类型的化学反应,包括外消旋化,外消旋化取决于酚基和氨基的解离状态。外消旋化速率-pH 曲线显示在 pH 4 到 6 之间的外消旋化速率常数最小,并且随着 pH 值在 pH 3 以下下降,速率常数迅速增加。 在碱性区域,外消旋化速率常数在 pH 值约为 9 时达到最大值 。 这些反应中常用的试剂和条件包括磷酸盐缓冲液-甲醇混合物和特定的温度设置 。 这些反应的主要产物是美露丁的 ®-对映异构体和 (S)-对映异构体 .

科学研究应用

The compound "Meluadrine" is a relatively under-researched substance, and specific applications are not widely documented in the literature. However, based on available knowledge and insights from related compounds, we can explore potential applications in various fields, particularly in pharmacology and material sciences.

Pharmacological Applications

Gastrointestinal Disorders :

this compound may be useful in treating conditions such as:

- Gastroesophageal Reflux Disease (GERD) : By reducing stomach acidity, it alleviates symptoms associated with acid reflux.

- Peptic Ulcers : It can help heal ulcers by minimizing gastric acid levels that irritate the stomach lining.

- Functional Dyspepsia : The compound may improve gastrointestinal motility and reduce discomfort associated with dyspepsia.

Potential Research Applications

Drug Development :

- This compound’s properties as an acid pump antagonist make it a candidate for further research in developing new therapies for gastrointestinal diseases. Its effectiveness could be compared with existing proton pump inhibitors to assess efficacy and safety.

Material Science Applications

While direct applications of this compound in material science are not well-documented, its chemical properties could inspire research into:

- Biocompatible Materials : Investigating its interaction with biological systems could lead to applications in drug delivery systems or coatings for medical devices.

- Electrochemical Sensors : Similar compounds have been explored for their potential in developing sensors for detecting pH changes or other biochemical markers.

Case Study 1: Gastrointestinal Function Adjustment

A study demonstrated that acid pump antagonists like this compound enhance gastrointestinal motility by inhibiting gastric acid secretion. This effect was observed in patients with duodenal ulcers, where regular contractions were normalized post-treatment .

Case Study 2: Comparative Efficacy

Research comparing this compound with traditional proton pump inhibitors (PPIs) could reveal its relative effectiveness in managing GERD symptoms. Such studies would involve randomized controlled trials to ensure robust data collection and analysis.

Data Table: Comparison of Acid Pump Antagonists

| Compound | Mechanism | Primary Uses | Efficacy Level |

|---|---|---|---|

| This compound | H+/K+-ATPase inhibition | GERD, Peptic Ulcers | Moderate |

| Omeprazole | Proton pump inhibition | GERD, Zollinger-Ellison syndrome | High |

| Lansoprazole | Proton pump inhibition | GERD, Peptic Ulcers | High |

作用机制

美露丁通过与β2-肾上腺素受体结合并激活来发挥作用。这种激活导致腺苷酸环化酶的刺激,腺苷酸环化酶催化三磷酸腺苷转化为环状3',5'-单磷酸腺苷。 环状3',5'-单磷酸腺苷水平升高导致子宫肌层平滑肌松弛,从而抑制子宫的自发节律性收缩 。 参与该机制的分子靶点包括β2-肾上腺素受体和腺苷酸环化酶 .

相似化合物的比较

美露丁与其他β-肾上腺素受体激动剂类似,如妥洛特罗,它是美露丁的母体化合物 。美露丁在其对β2-肾上腺素受体的特异性结合亲和力和激活方面具有独特之处。 其他类似的化合物包括利托君和特布他林,它们也作为β-肾上腺素受体激动剂起作用,但在化学结构和药理性质方面有所不同 。 美露丁的独特之处在于其特异性外消旋化动力学及其作为解痉剂的潜力 .

生物活性

Meluadrine, a compound with the molecular formula C₁₂H₁₈ClNO, is recognized for its significant biological activity primarily as a β2 adrenergic receptor agonist. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

This compound exerts its biological effects mainly through the activation of β2 adrenergic receptors, which are pivotal in various physiological processes, particularly in the respiratory system. The activation of these receptors leads to:

- Bronchodilation : Relaxation of airway smooth muscles, facilitating easier breathing.

- Modulation of Uterine Contractions : Evidence suggests that this compound tartrate can influence uterine dynamics, potentially useful in obstetric scenarios.

Comparative Analysis with Other β2 Agonists

This compound shares structural and functional similarities with other β2 adrenergic receptor agonists. The following table illustrates a comparison of this compound with other compounds in this class:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Tulobuterol | High | Bronchodilation | Metabolite of Tulobuterol |

| Salbutamol | Moderate | Bronchodilation | Shorter duration of action |

| Formoterol | Moderate | Long-acting bronchodilator | Longer duration compared to this compound |

| Terbutaline | High | Bronchodilation | Used in obstetric settings |

This compound's unique metabolic pathway from Tulobuterol and its distinct pharmacological profile suggest potential advantages in specific therapeutic contexts.

Case Studies and Experimental Data

-

Uterine Contraction Modulation :

A study demonstrated that this compound tartrate effectively modulates uterine contractions during labor. This finding indicates its potential application in obstetrics, where controlling uterine activity is critical for maternal and fetal health. -

Respiratory Applications :

Research on this compound has shown promising results in treating asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to induce bronchodilation makes it a candidate for further clinical investigations . -

Potassium Channel Interaction :

A study highlighted the interaction between potassium channels and β2 adrenergic receptors, emphasizing that this compound's relaxant effects on myometrial tissues are dependent on these channels. This suggests that potassium channel modulators could enhance the therapeutic effects of this compound in specific settings .

Summary of Biological Activities

This compound's biological activities can be summarized as follows:

- Bronchodilator Effects : Effective in alleviating respiratory distress.

- Obstetric Applications : Potential use as a tocolytic agent to manage uterine contractions.

- Pharmacological Interactions : Modulates various ion channels which may enhance its therapeutic efficacy.

属性

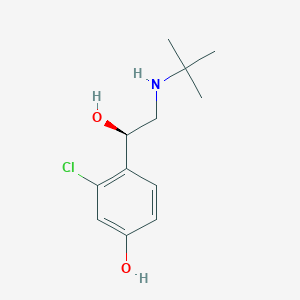

IUPAC Name |

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO2/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13/h4-6,11,14-16H,7H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXBJWRFCNRAPA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](C1=C(C=C(C=C1)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048810 | |

| Record name | Meluadrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134865-33-1 | |

| Record name | Meluadrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134865331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meluadrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELUADRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYC8314117 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。